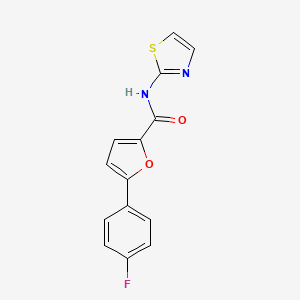

![molecular formula C25H17F3N2O6 B2702804 ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321522-10-5](/img/structure/B2702804.png)

ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

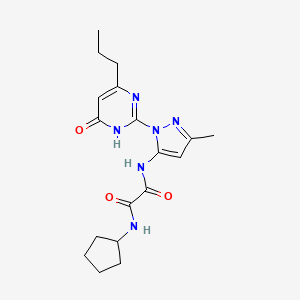

The compound is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a trifluoromethyl group attached to a phenyl ring, and a carboxylate group attached to an ethyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the carboxylate group suggests that it would be polar and could participate in hydrogen bonding. The aromatic rings suggest that it would have significant pi electron density .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Indane-1,3-dione derivatives, including the compound , have been investigated for their potential as biologically active molecules. Analogous to indanone, which is associated with designing drugs like Donepezil (used for Alzheimer’s disease) and Indinavir (used for AIDS treatment), indane-1,3-dione serves as a synthetic intermediate for various bioactive compounds . Researchers explore its structural modifications to enhance drug efficacy, bioavailability, and selectivity.

Organic Electronics

Indane-1,3-dione acts as an electron acceptor in organic electronics. It contributes to the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications. Its unique electronic properties make it valuable in these cutting-edge technologies .

Photopolymerization

The compound participates in photopolymerization processes. Researchers utilize its chemical reactivity to initiate polymerization reactions under light exposure. This property is crucial for creating advanced materials, coatings, and adhesives .

Optical Sensing

Indane-1,3-dione-based structures find applications in optical sensing. Their fluorescence properties allow for sensitive detection of analytes, making them useful in biosensing and environmental monitoring .

Bioimaging

Researchers explore indane-1,3-dione derivatives for bioimaging purposes. These compounds can be labeled with fluorescent tags and used to visualize cellular processes, track drug delivery, and study biological interactions .

Non-Linear Optical (NLO) Materials

Due to its conjugated system and electron-withdrawing groups, indane-1,3-dione contributes to NLO materials. These materials exhibit unique optical properties, making them valuable for devices such as frequency converters and modulators .

Mecanismo De Acción

Target of action

The compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides . Phthalimides are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Mode of action

For example, they may inhibit certain enzymes or bind to specific receptors, altering their function .

Biochemical pathways

Phthalimides can affect a variety of biochemical processes, including signal transduction pathways, cell cycle regulation, and apoptosis .

Result of action

Phthalimides can have a variety of effects at the cellular level, depending on their specific targets and mode of action .

Direcciones Futuras

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve studying the synthesis, reactivity, and properties of this compound, as well as similar compounds .

Propiedades

IUPAC Name |

ethyl 3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N2O6/c1-2-36-24(35)19-16-15(18(29-19)17-20(31)13-8-3-4-9-14(13)21(17)32)22(33)30(23(16)34)12-7-5-6-11(10-12)25(26,27)28/h3-10,15-16,19,31H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQYXXOUKBYQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C(C(=N1)C3=C(C4=CC=CC=C4C3=O)O)C(=O)N(C2=O)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401102009 |

Source

|

| Record name | Ethyl 3-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)octahydro-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate | |

CAS RN |

321522-10-5 |

Source

|

| Record name | Ethyl 3-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)octahydro-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401102009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)

![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)

![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2702731.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)

![(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2702739.png)

![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)